奥维拉

描述

Ortho Evra is a contraceptive skin patch containing a combination of female hormones, ethinyl estradiol and norelgestromin . These hormones prevent ovulation, the release of an egg from an ovary, and also cause changes in the cervical mucus and uterine lining, making it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus . The Ortho Evra brand name has been discontinued in the U.S., but there may be generic equivalents available .

Synthesis Analysis

The Ortho Evra patch releases two drugs, norelgestromin and ethinyl estradiol, which diffuse through a person’s skin and into their bloodstream . A 2-D, axisymmetric model was developed to analyze the diffusion of norelgestromin from the patch and through the skin .

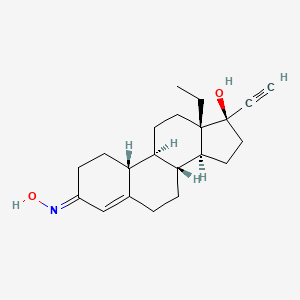

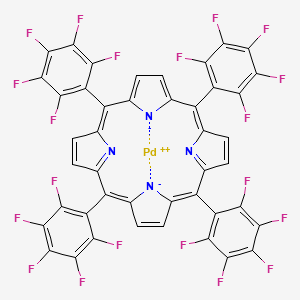

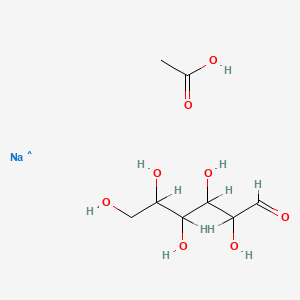

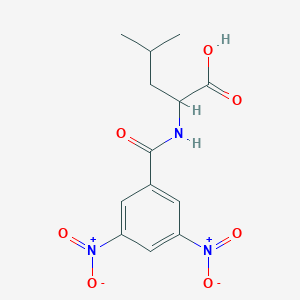

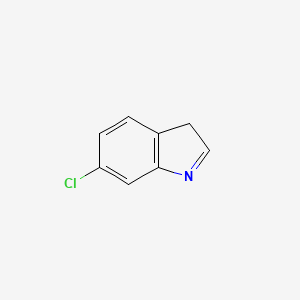

Molecular Structure Analysis

The structural formulas of the components are: norelgestromin and ethinyl estradiol . The molecular weight of norelgestromin is 327.47 and that of ethinyl estradiol is 296.41 .

Chemical Reactions Analysis

The Ortho Evra patch works by releasing the hormones norelgestromin and ethinyl estradiol into the skin and then into the bloodstream . The patch is designed to be worn for seven days at a time . If the patch is removed for 24 hours or less, no significant disruption to the delivery of the drugs would occur .

Physical And Chemical Properties Analysis

Ortho Evra is a thin, matrix-type transdermal contraceptive patch consisting of three layers . The backing layer is composed of a beige flexible film consisting of a low-density pigmented polyethylene outer layer and a polyester inner layer . The middle layer contains polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester fabric and lauryl lactate as inactive components . The active components in this layer are the hormones, norelgestromin and ethinyl estradiol .

科学研究应用

1. 避孕有效性和周期控制

奥维拉是一种透皮避孕贴剂,具有很高的避孕有效性和有效的周期控制。研究表明,其全年的总体怀孕概率为 0.8%,方法失败概率为 0.6%,表明其在不同年龄和种族人群中均具有很高的有效性。重要的是,体重低于 90 公斤的女性的避孕失败率普遍较低,而体重超过 90 公斤的女性怀孕风险可能会增加。该贴剂还显示出突破性出血的发生率较低,并且会随着时间的推移而降低 (Zieman 等人,2002 年)。

2. 透皮给药和激素水平

奥维拉的透皮系统有效地输送了孕激素诺孕酮和炔雌醇。这些激素的吸收量与贴剂大小成正比,并在有效范围内维持血清浓度长达 10 天。这表明即使计划更换时间延迟两天,其有效性仍可以保持。研究还强调了该贴剂持续释放激素,避免了与口服避孕药相关的峰值和低谷 (Abrams 等人,2002 年)。

3. 用户依从性和体验

与口服避孕药相比,奥维拉提供了更高的用户依从性,这可能是由于其每周一次的给药和易用性。在北美,不同年龄组的依从性保持一致。大多数用户报告记得按时贴上贴剂,许多人发现它比以前的避孕方法更容易。该贴剂的每周更换时间表与极好的可穿戴性和用户满意度相关 (Archer 等人,2002 年)。

4. 粘附性和贴敷部位

奥维拉的粘合剂可靠性很高,即使在不同的气候和条件下,完全或部分脱落的发生率也很低。由于脱落问题而需要更换的贴剂不到 5%。研究表明,热、湿度和运动不会显着影响避孕贴剂的粘附性 (Zacur 等人,2001 年)。

5. 周期控制和排卵抑制

奥维拉显示出排卵抑制和周期控制的剂量反应关系。20 平方厘米的贴剂大小提供了与既定的口服避孕药 Ortho-Cyclen 相似的排卵抑制、周期控制和安全性,并且依从性明显更好。这突出了它在调节月经周期和抑制排卵方面的有效性 (Dittrich 等人,2002 年)。

作用机制

Ortho Evra, also known as the contraceptive patch, is a combination of two hormones, norelgestromin (NGMN) and ethinyl estradiol (EE), used for the prevention of pregnancy .

Target of Action

The primary targets of Ortho Evra are the progesterone and estrogen receptors. Norelgestromin, the active progestin in Ortho Evra, binds to the progesterone receptors, while ethinyl estradiol, a synthetic estrogen, binds to the estrogen receptors .

Mode of Action

Ortho Evra works by suppressing gonadotropins, primarily luteinizing hormone and follicle-stimulating hormone. This suppression inhibits ovulation, preventing the release of an egg from the ovaries during the menstrual cycle . Additionally, Ortho Evra induces changes in the cervical mucus, making it more difficult for sperm to enter the uterus, and alters the endometrium (the lining of the uterus), reducing the likelihood of implantation of a fertilized egg .

Biochemical Pathways

Ortho Evra affects several biochemical pathways. By binding to progesterone and estrogen receptors, it influences the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropins and inhibition of ovulation . It also impacts the biochemical environment of the cervix and uterus, leading to changes in cervical mucus and the endometrium .

Pharmacokinetics

Ortho Evra delivers norelgestromin and ethinyl estradiol to the systemic circulation through the skin. The systemic exposures of NGMN and EE during the use of Ortho Evra are higher, and peak concentrations are lower than those produced by an oral contraceptive containing norgestimate 250 mcg / EE 35 mcg . The patch maintains serum concentrations of norelgestromin and ethinyl estradiol within these ranges for up to 10 days .

Result of Action

The molecular and cellular effects of Ortho Evra’s action include the suppression of ovulation, alteration of the cervical mucus and endometrium, and potential changes in the menstrual cycle. These changes work together to prevent pregnancy .

Action Environment

The efficacy of Ortho Evra can be influenced by various environmental factors. For instance, the patch’s adhesion can be affected by heat, humidity, and physical activity. Studies have shown that efficacious concentrations of norelgestromin and ethinyl estradiol are achieved regardless of these factors . It’s also important to note that Ortho Evra may be less effective in preventing pregnancy in women at or above 198 lbs (90 kg) .

安全和危害

Ortho Evra may increase the risk of serious blood clots, stroke, or heart attack, especially if the user has certain other conditions, or if they are overweight . Smoking can greatly increase these risks while using Ortho Evra . It should not be used by individuals who smoke and are older than 35 years of age . It should also not be used by individuals with uncontrolled high blood pressure, heart disease, a blood-clotting disorder, diabetic problems with eyes or kidneys, unusual vaginal bleeding, liver disease or liver cancer, severe migraine headaches, or if they have ever had breast or uterine cancer, a heart attack, a stroke, or a blood clot .

未来方向

The Ortho Evra brand name has been discontinued in the U.S., but there may be generic equivalents available . If the patch is applied more than a week after taking the last active pill or removal of the last vaginal ring, a non-hormonal contraceptive should be used concurrently for the first 7 days of patch use .

属性

IUPAC Name |

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHXLNHNDMZNMC-VTKCIJPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74183-55-4, 53016-31-2 | |

| Record name | Norelgestromin, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORELGESTROMIN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ortho Evra prevent pregnancy?

A1: Ortho Evra primarily prevents pregnancy by inhibiting ovulation. [] Both NGMN and EE work synergistically to suppress gonadotropins, thereby disrupting follicular development and preventing the release of an egg. []

Q2: Does Ortho Evra impact cervical mucus?

A2: Yes, Ortho Evra alters the composition of cervical mucus, increasing its viscosity and making it difficult for sperm to penetrate the cervix and reach the uterus. []

Q3: Are there any other mechanisms by which Ortho Evra works?

A3: Ortho Evra also induces changes in the endometrium, making it less receptive to implantation should fertilization occur. []

Q4: How are norelgestromin and ethinyl estradiol absorbed from the patch?

A4: Both NGMN and EE are absorbed through the skin and into the bloodstream following a concentration gradient. [, ] The patch is designed for continuous release over a 7-day period. []

Q5: How are NGMN and EE metabolized and excreted?

A5: While specific details on metabolism and excretion pathways weren't elaborated upon in the provided research, it's known that both hormones undergo hepatic metabolism, similar to orally administered contraceptives. Excretion likely occurs through a combination of urine and feces. []

Q6: What happens to NGMN and EE levels if the patch detaches?

A6: Mathematical models have been developed to predict NGMN and EE serum concentrations in cases of patch detachment. These models indicate that serum levels decline gradually following detachment, but the rate depends on the extent and duration of detachment. []

Q7: Have there been studies comparing Ortho Evra to oral contraceptives?

A7: Yes, several studies have compared Ortho Evra to oral contraceptives containing levonorgestrel or desogestrel. These studies demonstrated comparable efficacy in preventing pregnancy and altering cervical mucus. [, ]

Q8: What are the advantages of Ortho Evra over oral contraceptives?

A8: One key advantage is improved compliance. Clinical trials revealed that women using Ortho Evra demonstrated higher rates of perfect compliance compared to those using oral contraceptives. [] This is attributed to the weekly application schedule, which may be more convenient for some individuals. [, ]

Q9: What are the common side effects reported with Ortho Evra?

A9: The most common side effects reported are similar to those associated with combined oral contraceptives, with the addition of application site reactions. These reactions are typically mild to moderate and include redness, itching, or irritation. []

Q10: Were there any safety concerns raised about Ortho Evra?

A10: Some studies suggested a potential increased risk of venous thromboembolism (VTE) in Ortho Evra users compared to those using certain oral contraceptives. This led to updates in the product labeling to reflect this potential risk. [, , ]

Q11: Has the relationship between Ortho Evra and body weight been investigated?

A11: Yes, research suggests that Ortho Evra might be less effective in women weighing over 90 kg compared to women with lower body weights. [, ] Further research is necessary to fully understand the relationship between body weight and contraceptive patch efficacy. []

Q12: Have there been studies on Ortho Evra's impact on bone health in adolescents?

A12: Limited research suggests that Ortho Evra does not appear to negatively affect bone accretion in adolescents, but further investigation is needed. []

Q13: Are there alternative contraceptive methods with different delivery systems?

A13: Yes, several alternatives are available, including the vaginal ring (NuvaRing), contraceptive injections (Depo-Provera, Lunelle), and the levonorgestrel-releasing intrauterine system (Mirena). Each method offers its own set of advantages and disadvantages, impacting patient adherence and satisfaction. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)